4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound notable for its unique structural features. This compound belongs to the thiazole family, characterized by the presence of a thiazole ring, an amide group, and various aromatic substituents. Its potential applications span various fields, including medicinal chemistry and biochemistry.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis and properties.
This compound is classified as a thiazole derivative due to the presence of the thiazole ring. It is also categorized under amides due to the amide functional group present in its structure. The presence of multiple aromatic rings further classifies it within polycyclic aromatic compounds.
The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves several synthetic steps.
Methods and Technical Details:
These methods may require optimization to improve yield and purity, often employing techniques such as recrystallization or chromatography for purification.
The molecular structure of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can be described using its IUPAC name and structural formula:
The structural data can be visualized through molecular modeling software or databases like PubChem. The compound's InChI identifier is provided for computational purposes:
InChI=1S/C18H22ClN3O4S/c19-13-6-7-14(23)15(20)9-11(13)22(21)10-12(8-18(24)25)16(26)17(27)28/h6-9H,10H2,(H,24,25)(H2,20,21)(H,22,23).
The chemical reactivity of this compound can be attributed to its functional groups:
Reactions involving this compound may require specific catalysts or conditions to enhance reactivity and selectivity. For example:
The mechanism of action for 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.
Data on binding affinities and target interactions would typically be derived from biochemical assays or molecular docking studies.
Relevant analyses might include spectroscopic methods (e.g., NMR or IR spectroscopy) for structural confirmation.
The applications of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide are primarily found in scientific research:
This compound's unique structure lends itself to diverse applications in both academic research and industrial settings.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4